
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: is a chemical compound with the molecular formula C21H14BClFNO This compound is known for its unique structure, which includes a borinic acid esterified with both 4-chlorophenyl and 4-fluorophenyl groups, as well as an 8-quinolinyl group
Vorbereitungsmethoden
The synthesis of Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester typically involves the esterification of borinic acid with the corresponding phenyl and quinolinyl groups. One common method includes the reaction of borinic acid with 4-chlorophenylboronic acid, 4-fluorophenylboronic acid, and 8-quinolinol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to their corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid.
Wissenschaftliche Forschungsanwendungen
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic acid derivatives.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves its ability to form stable complexes with other molecules. The borinic acid moiety can coordinate with various ligands, while the phenyl and quinolinyl groups provide additional sites for interaction. These interactions can influence molecular targets and pathways, such as enzyme inhibition or activation, and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: can be compared with other similar compounds, such as:
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: Similar structure but with a different position of the fluorine atom.
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 6-quinolinyl ester: Similar structure but with a different position of the quinolinyl group. These comparisons highlight the uniqueness of in terms of its specific functional groups and their positions, which can influence its chemical properties and applications.
Eigenschaften
CAS-Nummer |
873101-80-5 |
|---|---|
Molekularformel |
C21H14BClFNO |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(4-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C21H14BClFNO/c23-18-10-6-16(7-11-18)22(17-8-12-19(24)13-9-17)26-20-5-1-3-15-4-2-14-25-21(15)20/h1-14H |
InChI-Schlüssel |
QAQCHBMOIONCDU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)OC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
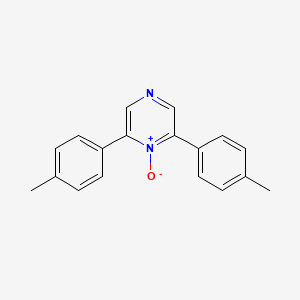
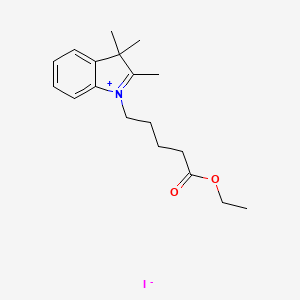

![[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B14189560.png)
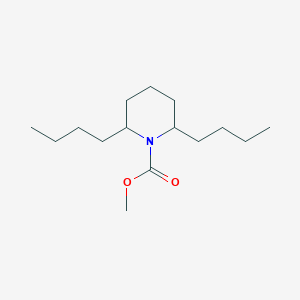
![2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B14189574.png)
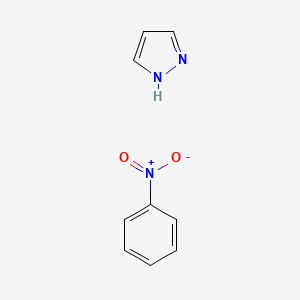
![3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid](/img/structure/B14189584.png)
![1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14189585.png)
![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
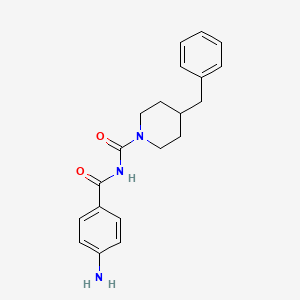
![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
